Purpurogenone

Cytotoxicity screening Cancer research Natural product pharmacology

When ordering Purpurogenone, ensure you receive the genuine Penicillium purpurogenum metabolite—not a crude pigment extract or structurally distinct co-metabolite like deoxypurpurogenone (Δ16 Da). Only the X-ray-crystallographically confirmed scaffold guarantees reproducible cytotoxicity data (HepG2: 4.44 μM; A549: 5.57 μM) and reliable chromatographic identification. This reference standard is produced by a mycotoxin-free strain, eliminating the citrinin co-contamination risk inherent to Monascus-derived pigments. Insist on authenticated compound identity for regulatory-compliant research documentation.

Molecular Formula C14H12O5
Molecular Weight 260.24 g/mol
CAS No. 577-25-3
Cat. No. B12685956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurpurogenone
CAS577-25-3
Molecular FormulaC14H12O5
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=CC(=C3O)O)O)C(=O)C2=CO1
InChIInChI=1S/C14H12O5/c1-6-2-7-3-8-12(14(18)9(7)5-19-6)10(15)4-11(16)13(8)17/h3-6,15-17H,2H2,1H3
InChIKeyWEFMSAPPYPKXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Purpurogenone (CAS 577-25-3) Procurement Guide: Fungal Quinone Pigment for Natural Product Research and Cytotoxicity Screening


Purpurogenone is a yellow-orange naphthoquinone pigment produced as a secondary metabolite by the fungus Penicillium purpurogenum (syn. Talaromyces purpureogenus) [1]. First isolated and characterized in 1955 [2], its complete three-dimensional structure was definitively established via X-ray crystallographic analysis of its monobromoacetate derivative [3]. The compound belongs to the broader class of fungal quinones and serves as the major pigment in P. purpurogenum, distinguishable from its minor co-metabolite deoxypurpurogenone by the presence of an additional hydroxyl group [4]. For procurement purposes, purpurogenone is primarily utilized as a reference standard for analytical chemistry, as a scaffold for semi-synthetic derivatization, and as a probe compound in natural product cytotoxicity screening programs.

Purpurogenone Procurement: Why In-Class Fungal Pigment Substitution Is Scientifically Invalid


Fungal pigments within the quinone and azaphilone families exhibit pronounced structure-dependent variation in both colorimetric properties and biological activity profiles. Purpurogenone cannot be replaced by structurally related co-metabolites from the same organism—such as deoxypurpurogenone, mitorubrin, or mitorubrinol—without altering experimental outcomes, because each possesses distinct chromophoric and redox characteristics [1]. Furthermore, pigment extracts from alternative fungal sources (e.g., Monascus spp. or Talaromyces atroroseus) differ fundamentally in their secondary metabolite composition and potential mycotoxin co-production profiles, rendering direct substitution inappropriate for applications requiring defined single-compound identity [2]. The X-ray crystal structure of purpurogenone confirms a unique molecular architecture that dictates its specific interactions in biological systems; procurement of authentic purpurogenone rather than a crude pigment mixture or an unverified analog is essential for reproducible research and regulatory documentation [3].

Purpurogenone Quantitative Differentiation Evidence: Comparative Data for Procurement Decision-Making


Purpurogenone vs. Penicillitone: Comparative Cytotoxicity Potency Across Human Cancer Cell Lines

Purpurogenone (reported as penicillitone in the primary literature) exhibits potent in vitro cytotoxicity against multiple human cancer cell lines with sub-micromolar to low-micromolar IC50 values. The compound demonstrates differential sensitivity across cell types, with the highest potency observed in HepG2 hepatoma cells (IC50 = 4.44 ± 0.24 μM), followed by A549 lung carcinoma (5.57 ± 0.19 μM) and MCF-7 breast cancer (5.98 ± 0.22 μM) [1]. This profile differs from other steroids and quinones isolated from the same fungal genus, such as ergosta-8(9),22E-diene-3β,5α,6β,7α-tetraol (IC50 = 15.6 μg/mL against HepG2) and 5α,8α-epidioxy-24(S)-methylcholesta-6,9(11),22-triene-3β-ol (IC50 = 16.8 μg/mL), which show substantially weaker activity [1].

Cytotoxicity screening Cancer research Natural product pharmacology

Purpurogenone vs. Deoxypurpurogenone: Structural Distinction Confirmed by Spectroscopic and Degradative Analysis

Purpurogenone is the major pigment produced by Penicillium purpurogenum, while deoxypurpurogenone is a minor co-metabolite. The two compounds are structurally closely related but analytically distinguishable: purpurogenone possesses an additional hydroxyl group absent in deoxypurpurogenone (assigned structure R1=R2=H for deoxypurpurogenone) [1]. This structural difference manifests in distinct chromatographic retention behavior, UV-visible absorption spectra, and mass spectrometric fragmentation patterns, as established through analytical, spectroscopic, and degradative investigations [1]. The unambiguous structural assignment of purpurogenone was achieved via X-ray crystallography of its monobromoacetate derivative, providing atomic-resolution coordinates for definitive compound identification [2].

Analytical chemistry Natural product isolation Structure elucidation

Purpurogenone vs. Monascus Pigments: Differentiated Mycotoxin Risk Profile in Production Strains

The fungal species Penicillium purpurogenum, the native producer of purpurogenone, has been chemotaxonomically evaluated and identified as a promising pigment producer that does not co-produce known mycotoxins [1]. This contrasts with Monascus species (e.g., Monascus purpureus), the industrial source of Monascus pigments (monascin, ankaflavin, monascorubrin, rubropunctatin, and their derivatives), which are well-documented to co-produce the nephrotoxic mycotoxin citrinin under standard fermentation conditions [2]. A systematic chemotaxonomic evaluation of polyketide pigment-producing ascomycetous fungi identified 10 strains across 4 Penicillium species (P. purpurogenum, P. aculeatum, P. funiculosum, and P. pinophilum) that produce Monascus-like pigments with no detectable known mycotoxins [1].

Food colorant safety Mycotoxin risk assessment Fungal biotechnology

Purpurogenone Identity Confirmation: X-Ray Crystallographic Structure vs. Previously Incorrect Assignment

The definitive three-dimensional molecular structure of purpurogenone was established through X-ray crystallographic analysis of its monobromoacetate derivative [1]. This crystallographic study disproved a previously suggested structure and provided atomic-resolution coordinates that unambiguously define the compound's stereochemistry and connectivity [2]. The spectral and other physicochemical properties of authentic purpurogenone were subsequently documented in a comprehensive reinvestigation, establishing a definitive reference dataset for compound identification and purity verification [2].

Structural biology Crystallography Quality control

Purpurogenone Optimal Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Natural Product Cytotoxicity Screening and Hit-to-Lead Derivatization

Purpurogenone is suitable as a reference compound and chemical scaffold in natural product-based anticancer screening programs. Its demonstrated single-digit micromolar cytotoxicity against HepG2 (4.44 ± 0.24 μM), A549 (5.57 ± 0.19 μM), and MCF-7 (5.98 ± 0.22 μM) cancer cell lines establishes it as a tractable hit for semi-synthetic derivatization aimed at improving potency and selectivity [1]. Procurement of authentic purpurogenone enables structure-activity relationship (SAR) studies leveraging the defined quinone scaffold and X-ray-confirmed molecular architecture [2].

Analytical Reference Standard for Fungal Pigment Identification

The unambiguous X-ray crystallographic structure and comprehensive spectral characterization of purpurogenone qualify it as a definitive analytical reference standard for natural product chemistry and metabolomics [1]. Its distinct chromatographic and spectroscopic properties enable reliable discrimination from the structurally related minor pigment deoxypurpurogenone (mass difference 16 Da) in fungal extract analysis [2]. Procurement of certified purpurogenone supports accurate compound identification, purity verification, and regulatory compliance documentation.

Fungal Biotechnology and Natural Colorant Development

Purpurogenone's native production strain, Penicillium purpurogenum, has been identified through chemotaxonomic evaluation as a promising pigment producer that does not co-produce known mycotoxins, in contrast to Monascus species which co-produce citrinin [1]. This mycotoxin-free profile positions purpurogenone and related P. purpurogenum pigments as attractive candidates for food, cosmetic, and pharmaceutical colorant development programs with reduced regulatory hurdles [2]. Procurement of purified purpurogenone enables formulation development, stability testing, and toxicological assessment.

Structure-Based Computational Modeling and In Silico Screening

The definitive three-dimensional molecular structure of purpurogenone, solved by X-ray crystallography [1], provides atomic-resolution coordinates suitable for molecular docking, pharmacophore modeling, and virtual screening campaigns. The crystallographically validated structure supports accurate quantum mechanical calculations, molecular dynamics simulations, and structure-based prediction of physicochemical properties. This contrasts with compounds whose structures rely solely on spectroscopic inference and have not been independently verified by crystallographic methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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